molecular formula C16H24N2O2 B6599128 tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate CAS No. 2137062-14-5

tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate

Cat. No.: B6599128
CAS No.: 2137062-14-5
M. Wt: 276.37 g/mol
InChI Key: XVEUBWBIZGQUBY-UHFFFAOYSA-N
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Description

tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate is a complex organic compound with a structure that includes a carbamate functional group. This compound is characterized by a tert-butyl group and an amino-substituted phenylcyclobutyl ring, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate typically involves the following steps:

  • Synthesis of the cyclobutyl intermediate: : The initial step involves the preparation of the phenylcyclobutyl intermediate via a [2+2] cycloaddition reaction.

  • Introduction of the amino group: : The amino group is introduced through a selective reduction process.

  • Formation of the carbamate: : Finally, the tert-butyl carbamate is formed through a nucleophilic substitution reaction, typically using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may follow similar steps but on a larger scale, often utilizing continuous flow reactors to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate can undergo oxidation to form various oxidized derivatives.

  • Reduction: : The compound can be reduced to yield simpler amine derivatives.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, particularly involving the carbamate group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

  • Substitution: : Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

  • Oxidized derivatives

  • Reduced amines

  • Substituted carbamates

Scientific Research Applications

Chemistry

  • Utilized in the synthesis of complex organic molecules.

  • Functions as an intermediate in various organic reactions.

Biology

  • Studied for its potential use as a biochemical probe.

  • Used in the modification of biological macromolecules.

Medicine

  • Explored for its pharmacological properties.

  • Investigated for potential therapeutic uses due to its structural features.

Industry

  • Used in the development of advanced materials.

  • Employed in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action for tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate involves its interaction with various molecular targets, primarily through its carbamate group. It can inhibit or activate enzymatic activities, bind to receptor sites, or modify molecular structures, depending on the specific application. The molecular pathways influenced by this compound are subject to ongoing research, particularly in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-{[(1r,3r)-3-hydroxy-1-phenylcyclobutyl]methyl}carbamate

  • tert-butyl N-{[(1r,3r)-3-methyl-1-phenylcyclobutyl]methyl}carbamate

  • tert-butyl N-{[(1r,3r)-3-ethoxy-1-phenylcyclobutyl]methyl}carbamate

Unique Features

Compared to similar compounds, tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate is unique due to the presence of the amino group, which imparts distinct reactivity and interaction properties. This makes it particularly valuable in research focused on amino-group chemistry and its applications in various scientific fields.

And that's your deep dive into this compound! This compound holds a lot of promise and potential for innovation in multiple domains. Want to discuss further or switch gears to another topic?

Properties

IUPAC Name

tert-butyl N-[(3-amino-1-phenylcyclobutyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-11-16(9-13(17)10-16)12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEUBWBIZGQUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC(C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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